2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-methylquinoxaline
CAS No.: 2640822-98-4
Cat. No.: VC11862070
Molecular Formula: C22H24N8
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640822-98-4 |
|---|---|
| Molecular Formula | C22H24N8 |
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | 2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-3-methylquinoxaline |
| Standard InChI | InChI=1S/C22H24N8/c1-15-14-16(2)30(27-15)21-9-8-20(25-26-21)28-10-12-29(13-11-28)22-17(3)23-18-6-4-5-7-19(18)24-22/h4-9,14H,10-13H2,1-3H3 |
| Standard InChI Key | UWBFYXNKUVKKPX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4C)C |
| Canonical SMILES | CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4C)C |
Introduction
The compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-methylquinoxaline is a complex heterocyclic molecule with potential applications in medicinal chemistry. It incorporates multiple functional groups and heterocyclic rings, including a quinoxaline core, a pyridazine ring, and a pyrazole moiety. Such structural features are often associated with diverse biological activities, making this compound a candidate for drug discovery and therapeutic applications.
Structural Features and Chemical Characteristics
The compound comprises:
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Quinoxaline Core: Known for its role in antimicrobial and anticancer agents.
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Pyridazine Ring: A six-membered heterocycle with two adjacent nitrogen atoms, contributing to the molecule's electronic properties.
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Pyrazole Substituent: A five-membered nitrogen-containing ring that enhances pharmacological potential.
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Piperazine Linkage: Often associated with improved bioavailability and receptor binding.
These structural components suggest that the compound may exhibit significant biological activity due to its ability to interact with various biomolecular targets.
Synthesis Pathway
While specific synthesis details for this compound are unavailable in the provided data, similar compounds are synthesized through multi-step processes involving:
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Formation of the Quinoxaline Core: Typically achieved via condensation reactions of o-phenylenediamine with diketones or dicarboxylic acids.
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Introduction of the Pyridazine Ring: Constructed through cyclization reactions involving hydrazine derivatives.
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Attachment of the Pyrazole Moiety: Formed by reacting hydrazines with diketones or aldehydes.
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Final Assembly with Piperazine: Achieved through nucleophilic substitution or coupling reactions.
Potential Applications in Medicinal Chemistry
The compound's structure suggests several possible therapeutic applications:
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Anticancer Activity: Quinoxaline derivatives are known inhibitors of kinases and other cancer-related enzymes .
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Antimicrobial Properties: The presence of nitrogen-rich heterocycles often enhances antibacterial and antifungal activity .
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CNS Activity: Piperazine-containing compounds frequently exhibit central nervous system (CNS) effects, such as anxiolytic or antipsychotic properties.
Analytical Characterization
To confirm the structure and purity of such a compound, standard analytical techniques would be employed:
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NMR Spectroscopy (¹H and ¹³C): To determine chemical shifts corresponding to the unique environments of hydrogen and carbon atoms.
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Mass Spectrometry (MS): For molecular weight determination.
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X-ray Crystallography: To confirm the three-dimensional arrangement of atoms.
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Elemental Analysis: To verify the empirical formula.
Biological Evaluation
While no direct biological data is available for this specific compound, similar heterocyclic molecules have been tested for:
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Enzyme Inhibition: Targeting kinases, phosphodiesterases, or other critical enzymes .
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Cell Line Studies: Evaluating cytotoxicity against cancer cell lines such as HCT-116 or MCF-7 .
Comparative Analysis
Below is a table summarizing structural features and known activities of related compounds:
| Compound Class | Key Structural Feature | Known Activities |
|---|---|---|
| Quinoxaline Derivatives | Quinoxaline Core | Anticancer, Antimicrobial |
| Pyridazine-Based Compounds | Pyridazine Ring | Anti-inflammatory, Antitumor |
| Pyrazole Derivatives | Pyrazole Substituent | Antifungal, CNS Modulation |
| Piperazine-Linkage Molecules | Piperazine Bridge | CNS Activity, Improved Drug Solubility |
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